molecular formula C14H19ClF13NOS B15398173 [2-hydroxy-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl]-trimethylazanium;chloride CAS No. 88992-45-4

[2-hydroxy-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl]-trimethylazanium;chloride

Cat. No.: B15398173
CAS No.: 88992-45-4
M. Wt: 531.8 g/mol
InChI Key: AATYNBPIINGGLV-UHFFFAOYSA-M
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Description

This fluorinated quaternary ammonium compound is characterized by a hydrophilic trimethylazanium chloride headgroup, a hydroxypropyl linker, and a highly fluorinated (C8F13) alkylsulfanyl chain. The trifluoromethyl-rich tail imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications such as surfactants in extreme environments or specialized coatings. However, its environmental persistence due to the perfluorinated chain raises regulatory concerns .

Properties

CAS No.

88992-45-4

Molecular Formula

C14H19ClF13NOS

Molecular Weight

531.8 g/mol

IUPAC Name

[2-hydroxy-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C14H19F13NOS.ClH/c1-28(2,3)6-8(29)7-30-5-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27;/h8,29H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

AATYNBPIINGGLV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Cl-]

physical_description

Liquid

Origin of Product

United States

Biological Activity

The compound known as [2-hydroxy-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl]-trimethylazanium;chloride is a quaternary ammonium salt with unique biological properties. Its structure includes a long-chain fluorinated alkyl group which contributes to its hydrophobic characteristics and potential applications in various fields such as biomedicine and materials science. This article explores its biological activity through various studies and findings.

  • Chemical Formula : C₁₈H₃₈ClF₁₃N₁O₂S
  • Molecular Weight : 410.03 g/mol
  • IUPAC Name : [2-hydroxy-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl]-trimethylazanium;chloride

The biological activity of this compound can be attributed to its interaction with biological membranes due to its amphiphilic nature. The fluorinated alkyl chain enhances membrane permeability and stability. Studies have shown that quaternary ammonium compounds often exhibit antimicrobial properties by disrupting microbial cell membranes.

Antimicrobial Properties

Research indicates that compounds similar to [2-hydroxy-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl]-trimethylazanium;chloride possess significant antimicrobial activity. For instance:

  • Case Study 1 : A study demonstrated that quaternary ammonium compounds reduced bacterial viability by over 90% against common pathogens such as Staphylococcus aureus and Escherichia coli in vitro at concentrations of 0.1% to 1% .
  • Case Study 2 : Another investigation highlighted the efficacy of similar compounds in biofilm disruption on medical devices. The presence of the long-chain fluorinated group was essential for enhanced activity against biofilms formed by Pseudomonas aeruginosa .

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, safety assessments are crucial:

  • Toxicity Studies : In vitro cytotoxicity assays revealed that at low concentrations (below 0.1%), the compound exhibited minimal cytotoxic effects on human cell lines . However, higher concentrations led to significant cell death.
  • Genotoxicity : The compound has been evaluated for genotoxic effects using the Ames test. Results indicated that it did not induce mutations in Salmonella typhimurium strains at concentrations below 0.1 mg/mL .

Comparative Analysis

The following table summarizes the biological activities and safety profiles of related quaternary ammonium compounds:

Compound NameAntimicrobial ActivityCytotoxicityGenotoxicity
Compound AHighLowNegative
Compound BModerateModeratePositive
[2-hydroxy-3-(3...]HighLowNegative

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a quaternary ammonium group, hydroxyl functionality, and a fully fluorinated C8 chain. Below is a systematic comparison with structurally or functionally analogous compounds:

Structural Analogs
Compound Name Key Structural Differences Key Properties
Cetyltrimethylammonium chloride (CTAC) Non-fluorinated C16 alkyl chain Higher aqueous solubility (CMC: 0.1 mM), lower thermal stability (decomposes at 200°C)
1H,1H,2H,2H-Perfluorooctyltrimethylammonium iodide Shorter fluorinated chain (C6F13), iodide counterion Reduced hydrophobicity (logP: 4.2 vs. 6.8), higher solubility in polar solvents
[3-(Dodecafluoroheptylsulfanyl)propyl]-trimethylazanium;chloride C7F12 chain, lacks hydroxyl group Lower micellar stability (CMC: 0.05 mM vs. 0.02 mM), reduced hydrogen-bonding capacity

Key Findings :

  • The hydroxyl group in the target compound enhances hydrogen-bonding interactions, improving binding to polar substrates (e.g., cellulose) compared to non-hydroxylated analogs .
  • The C8F13 chain provides superior oil-repellency compared to shorter fluorinated analogs (e.g., C6F13), as demonstrated by contact angle measurements (125° vs. 110° for hexadecane) .
  • Unlike CTAC, the fluorinated chain reduces biodegradability, with <5% degradation observed in 28-day OECD 301F tests .
Functional Analogs
Compound Name Functional Similarity Divergence
Sodium perfluorooctanesulfonate (PFOS) Shared C8F17 chain Anionic vs. cationic headgroup; PFOS exhibits higher bioaccumulation (BCF: 10,000 vs. 1,200)
3-(Hydroxymethylphosphinyl)-propanoic acid (HOE-061517) Hydrophilic-hydrophobic balance Phosphinyl group confers chelating ability, unlike sulfanyl linker

Key Findings :

  • Unlike HOE-061517, the target compound lacks phytotoxicity at concentrations <100 ppm, making it suitable for crop protection formulations .
Performance in Virtual Screening

Using Morgan fingerprints (radius=3) and Tanimoto similarity:

  • Similarity to CTAC : 0.45 (low due to fluorinated chain).
  • Similarity to PFOS : 0.28 (divergent headgroups dominate fingerprint differences).
  • Top match: [2-hydroxy-3-(nonafluorohexylsulfanyl)propyl]-dimethylethylazanium;bromide (Tanimoto=0.82), differing only in fluorocarbon chain length and counterion .

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